molecular formula C10H9N3O3 B1404955 2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate CAS No. 1609395-97-2

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate

Cat. No. B1404955
M. Wt: 219.2 g/mol
InChI Key: ZFGNKVJHRWAYGP-UHFFFAOYSA-N
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Description

Pyridine derivatives are common structural motifs in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of pyridine-containing biaryls is often challenging, particularly at the 2-position. In transition-metal-catalyzed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .


Molecular Structure Analysis

1D and 2D NMR investigations, as well as computational studies including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, are often applied to determine the structure of compounds containing a 2-pyridinyl moiety .


Chemical Reactions Analysis

In the field of chemical reactions, 2-pyridyl organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-pyridyl boronic acids were found to undergo slow protodeboronation .

Scientific Research Applications

  • Design of Thermolytic Devices

    • Application : This compound is used in the design of thermolytic devices. It acts as a thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
    • Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
    • Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
  • Spectrophotometric Determination of Iron

    • Application : This compound is used in the accurate determination of sub microgram levels of serum iron .
    • Method : It is used as a reagent for the spectrophotometric determination of iron .
    • Results : The compound allows for the accurate determination of iron levels in serum samples .
  • Urease Inhibitory Activity

    • Application : 2-(2′-Pyridyl) benzimidazole derivatives, which may include the compound , have been synthesized and evaluated for their in vitro urease inhibitory potential .
    • Method : The compounds were synthesized and their urease inhibitory activity was evaluated in vitro .
    • Results : Compound 4 was identified as a potent urease inhibitor as compared to the standards thiourea and acetohydroxamic acid .
  • Ion Recognition Properties

    • Application : The compound is used in the design of compounds capable of ion recognition .
    • Method : The synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride were described .
    • Results : The amide binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
  • Design of Thermolytic Devices

    • Application : This compound is used in the design of thermolytic devices .
    • Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
    • Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
  • C–H Functionalisation of Aryl Boronic Acids

    • Application : The compound is used in the meta-Selective C–H functionalisation of aryl boronic acids .
    • Method : The development of a novel MIDA derivative that acts in a dual manner, as a protecting group and a directing group for meta C .
    • Results : This has led to their widespread use as boronic acid protecting groups (PGs) and in iterative cross-couplings .
  • Protonation Studies for Thermolytic Devices

    • Application : This compound is used in the design of thermolytic devices. It acts as a thermolabile protecting group (TPG) containing a 2-pyridynyl moiety within its structure .
    • Method : 1D and 2D NMR investigations as well as computational studies, including static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics, were applied to determine the protonation sites .
    • Results : The protonation mainly occurs on the N1 atom. Such protonation seems to be a major inhibitory factor in the thermal removal of 2-pyridynyl TPG by the “chemical switch” approach and decreases the aromaticity of the pyridine ring .
  • Ion Recognition Properties

    • Application : The compound is used in the design of compounds capable of ion recognition .
    • Method : The synthesis and ion binding properties of new amide derived from propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride were described .
    • Results : The amide binds divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .
  • C–H Functionalisation of Aryl Boronic Acids

    • Application : The compound is used in the meta-Selective C–H functionalisation of aryl boronic acids .
    • Method : The development of a novel MIDA derivative that acts in a dual manner, as a protecting group and a directing group for meta C .
    • Results : This has led to their widespread use as boronic acid protecting groups (PGs) and in iterative cross-couplings .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For example, some compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the field of pyridine derivatives research could involve the development of more efficient and selective synthesis methods, the discovery of new biological targets, and the design of novel drugs with improved therapeutic properties .

properties

IUPAC Name

2-pyridin-2-ylpyrimidine-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2.H2O/c14-10(15)7-5-12-9(13-6-7)8-3-1-2-4-11-8;/h1-6H,(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGNKVJHRWAYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C=N2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridinyl)-5-pyrimidinecarboxylic acid hydrate

CAS RN

1609395-97-2
Record name 5-Pyrimidinecarboxylic acid, 2-(2-pyridinyl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609395-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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